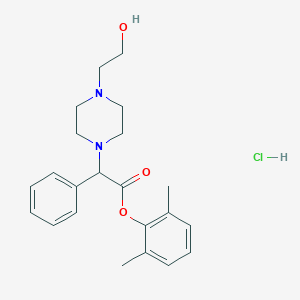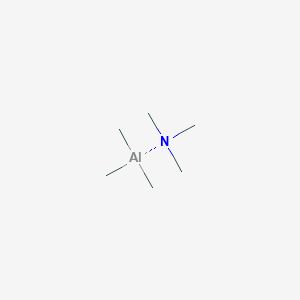
Methyl dodeca-3,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dodeca-3,6-dienoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and chemical synthesis. This compound is a member of the ester family and is commonly used as a flavoring agent in the food industry. However, recent research has shown that it has several other properties that make it a promising candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of methyl dodeca-3,6-dienoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In agricultural research, it is believed to act by disrupting the nervous system of insects. In medical research, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl dodeca-3,6-dienoate has been shown to have several biochemical and physiological effects. In agricultural research, it has been shown to cause paralysis and death in insects. In medical research, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In chemical synthesis, it has been shown to be a useful building block for the synthesis of more complex molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl dodeca-3,6-dienoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a readily available compound for research. Another advantage is that it has several potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research. Another limitation is that it can be toxic in high concentrations, which requires careful handling in lab experiments.
Orientations Futures
There are several future directions for research on methyl dodeca-3,6-dienoate. In agricultural research, future studies could focus on optimizing its use as a natural insecticide and developing new formulations for its application. In medical research, future studies could focus on optimizing its use as an anti-inflammatory and anti-cancer agent and developing new drug candidates based on its structure. In chemical synthesis, future studies could focus on developing new methods for the synthesis of more complex molecules using methyl dodeca-3,6-dienoate as a building block. Overall, methyl dodeca-3,6-dienoate is a promising compound with significant potential for various scientific applications.
Méthodes De Synthèse
Methyl dodeca-3,6-dienoate can be synthesized using several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Claisen condensation reaction. The Wittig reaction involves the reaction between an aldehyde and a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction between a phosphonate ester and an aldehyde to form an alkene. Finally, the Claisen condensation reaction involves the reaction between two esters to form a β-keto ester, which can then be converted to an alkene.
Applications De Recherche Scientifique
Methyl dodeca-3,6-dienoate has been extensively studied for its potential applications in various scientific fields. In agricultural research, it has been shown to have insecticidal properties, making it a potential candidate for the development of natural insecticides. In medical research, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In chemical synthesis, it has been shown to be a useful building block for the synthesis of more complex molecules.
Propriétés
Numéro CAS |
16106-01-7 |
|---|---|
Nom du produit |
Methyl dodeca-3,6-dienoate |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
methyl dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
Clé InChI |
QOLQXDRXMBPSFD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC(=O)OC |
Synonymes |
3,6-Dodecadienoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
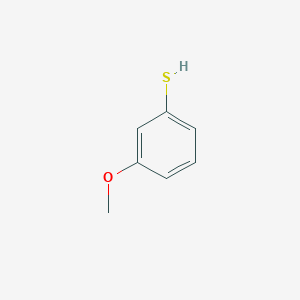
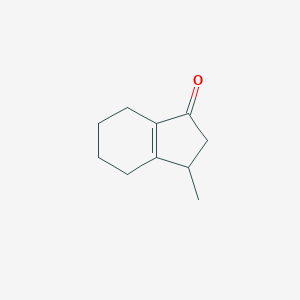
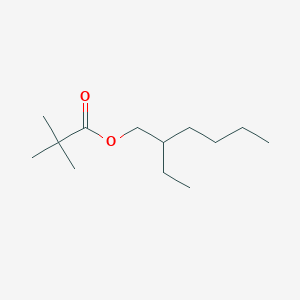
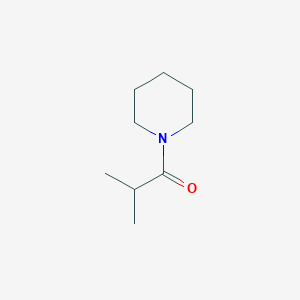
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
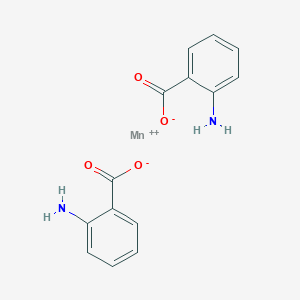
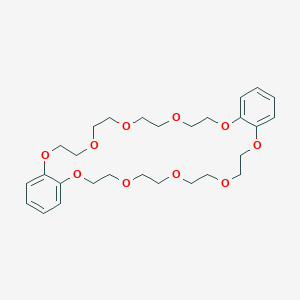
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

